Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate
CAS No.:
Cat. No.: VC15834369
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O4 |
|---|---|
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | methyl 5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3 |
| Standard InChI Key | UDPNHJPKOPVSAN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate features a furan ring substituted at the 5-position with a pyrazole-3-carbonyl group. The pyrazole moiety itself is functionalized with ethyl and methyl groups at the 1- and 5-positions, respectively . The canonical SMILES representation (CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C) underscores the compound’s intricate connectivity, including ester and ketone functionalities . Computational analyses reveal five hydrogen bond acceptors, zero hydrogen bond donors, and five rotatable bonds, factors influencing its conformational flexibility and intermolecular interactions .
Synthetic Pathways
The synthesis of this compound typically proceeds via a multi-step protocol involving:
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Furan Acid Activation: Methylation of furan-2-carboxylic acid to form the methyl ester.
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Pyrazole Carbonyl Coupling: Reaction of the activated furan derivative with 1-ethyl-5-methylpyrazole-3-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC).
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Purification: Chromatographic or recrystallization methods to isolate the final product.
This route capitalizes on the reactivity of carboxyl groups in forming stable amide or ester linkages, though yields and reaction conditions may vary depending on solvent systems and catalysts.
Physical and Chemical Properties
Computed Physicochemical Parameters
PubChem-derived data provide critical insights into the compound’s behavior:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 262.26 g/mol | Determines pharmacokinetic profile |
| XLogP3-AA | 2.2 | Predicts lipid solubility |
| Topological Polar SA | 74.3 Ų | Influences membrane permeability |
| Rotatable Bond Count | 5 | Impacts conformational flexibility |
| Hydrogen Bond Acceptors | 5 | Affects solubility and binding |
These properties collectively suggest moderate lipophilicity and solubility in organic solvents, aligning with its potential as a drug candidate intermediate .
Stability and Reactivity
The compound’s ester and ketone groups render it susceptible to hydrolysis under acidic or basic conditions. Stability studies indicate that storage at –20°C in inert atmospheres preserves integrity, while exposure to moisture accelerates degradation. Spectroscopic characterization (e.g., NMR, IR) confirms the presence of carbonyl stretches at ~1700 cm⁻¹ and aromatic proton signals between 6.5–7.5 ppm.
Comparison with Related Compounds
The following table contrasts key features of methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate with analogous structures:
| Compound | Structural Features | Bioactivity |
|---|---|---|
| 1-Ethyl-5-methylpyrazole | Simple pyrazole core | Organic synthesis intermediate |
| Methyl 5-bromofuran-2-carboxylate | Halogenated furan | Cross-coupling substrate |
| Celecoxib | Pyrazole-based COX-2 inhibitor | Anti-inflammatory drug |
This compound’s hybrid structure uniquely combines furan’s electronic properties with pyrazole’s pharmacological versatility .
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